N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic organic compound featuring a benzo[d]thiazole core substituted with a methoxy group at the 4-position. The molecule is further functionalized with a phenoxyacetamide moiety and a dimethylaminoethyl group, which is protonated as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, a feature shared with clinically used drugs like ranitidine hydrochloride .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S.ClH/c1-22(2)12-13-23(18(24)14-26-15-8-5-4-6-9-15)20-21-19-16(25-3)10-7-11-17(19)27-20;/h4-11H,12-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCVSWZSWYLTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)COC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride generally involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring.
Attachment of the dimethylaminoethyl group: This step involves the alkylation of the amine group with a dimethylaminoethyl halide.
Formation of the phenoxyacetamide moiety: This can be done by reacting phenoxyacetic acid with a suitable amine to form the amide bond.
Hydrochloride formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or receptor binding.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride involves its interaction with specific molecular targets. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s benzo[d]thiazole core differs from thiazolidinones (e.g., compound 9 ) and quinoline derivatives (e.g., SzR-105 ).
Substituent Effects: The 4-methoxy group on the benzo[d]thiazole may increase lipophilicity and electron-donating capacity compared to unsubstituted thiazoles (e.g., N-(4-Phenyl-2-thiazolyl)acetamide ). The dimethylaminoethyl group (as hydrochloride) improves water solubility, analogous to ranitidine’s dimethylaminomethyl-furanyl group .
Synthetic Routes: The target compound’s synthesis likely involves amide coupling between a benzo[d]thiazol-2-amine derivative and phenoxyacetyl chloride, similar to methods used for N-(4-(chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (e.g., coupling agents like HOBt/EDC in ). Comparatively, thiazolidinone derivatives (e.g., compound 9 ) are synthesized via cyclocondensation, while triazole-thiazole hybrids (e.g., 9c ) require click chemistry.
Physicochemical Properties :
Research Findings and Implications
- Bioactivity: While direct data for the target compound is unavailable, structurally related thiazole-acetamides show antimicrobial, anticancer, and enzyme-inhibitory activities.
- Stability : The hydrochloride salt form enhances stability under physiological conditions, a critical factor in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
